2-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole
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Overview
Description
2-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorophenylhydrazine with a suitable ketone, followed by cyclization under acidic or basic conditions . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Thiazole Derivatives: Exhibits antimicrobial, antifungal, and antiviral activities.
Uniqueness
2-(4-Chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its combination of a chlorophenyl group and a tetrahydroindazole ring system differentiates it from other similar compounds and contributes to its unique properties .
Properties
CAS No. |
64486-25-5 |
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Molecular Formula |
C14H15ClN2 |
Molecular Weight |
246.73 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-methyl-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C14H15ClN2/c1-10-13-4-2-3-5-14(13)16-17(10)12-8-6-11(15)7-9-12/h6-9H,2-5H2,1H3 |
InChI Key |
LQWMZFJHLJDHCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCCC2=NN1C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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